1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is a heterocyclic compound that features a unique combination of thiadiazole, thienopyrimidine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The thienopyrimidine moiety can be synthesized via cyclization reactions involving appropriate thienyl and pyrimidine precursors . The final step involves the coupling of the thiadiazole and thienopyrimidine intermediates with piperazine under suitable conditions, such as using a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of piperazine.
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thienopyrimidine derivatives: Compounds with the thienopyrimidine moiety also show potential as anticancer and antimicrobial agents.
Piperazine derivatives: Piperazine-containing compounds are widely studied for their pharmacological properties.
Uniqueness
1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is unique due to its combination of three distinct heterocyclic moieties, which may confer enhanced biological activity and specificity compared to compounds with only one or two of these moieties .
Properties
Molecular Formula |
C12H12N6S2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H12N6S2/c1-6-19-12-9(1)11(13-8-14-12)18-4-2-17(3-5-18)10-7-15-20-16-10/h1,6-8H,2-5H2 |
InChI Key |
YHCIQHLEUDUEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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